1-(4-methylbenzoyl)-1H-imidazole
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Overview
Description
1-(4-Methylbenzoyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylbenzoyl)-1H-imidazole typically involves the acylation of imidazole with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Imidazole+4-Methylbenzoyl Chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzoyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(4-Methylbenzoyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The imidazole ring can coordinate with metal ions in the active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
1-(4-Methylbenzoyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.
1-(4-Methylbenzoyl)-3-phenylthiourea: Contains a thiourea group instead of an imidazole ring.
Uniqueness: 1-(4-Methylbenzoyl)-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its imidazole ring is known for its ability to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
imidazol-1-yl-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11(14)13-7-6-12-8-13/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYLPGIFASWHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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